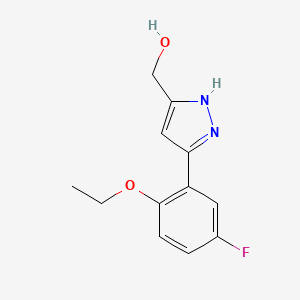

(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol

Beschreibung

(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is a pyrazole-based compound featuring a 2-ethoxy-5-fluorophenyl substituent at the 5-position and a hydroxymethyl (-CH2OH) group at the 3-position of the pyrazole ring. The ethoxy group contributes electron-donating properties, while the fluorine atom introduces electron-withdrawing effects, creating a unique electronic profile. The hydroxymethyl group enhances solubility and serves as a versatile site for further chemical modifications, such as esterification or etherification .

The structural complexity of this compound suggests applications in targeted drug design, particularly where substituent electronic effects and hydrogen-bonding capabilities are critical.

Eigenschaften

IUPAC Name |

[3-(2-ethoxy-5-fluorophenyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-2-17-12-4-3-8(13)5-10(12)11-6-9(7-16)14-15-11/h3-6,16H,2,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTRFQZZDHJEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C2=NNC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol typically involves the reaction of 2-ethoxy-5-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be further reduced to form the corresponding alcohol or amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Investigations into its role in reducing inflammation are ongoing.

Medicine

In medicinal chemistry, (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is being explored as a lead compound for developing new pharmaceuticals. Its structural characteristics may allow it to interact selectively with biological targets, such as enzymes or receptors involved in disease processes.

Industrial Applications

The compound is utilized in developing new materials and chemical processes. Its unique properties may enhance the performance of materials in various industrial applications.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that derivatives of pyrazole compounds exhibited significant antibacterial effects against resistant strains of bacteria, indicating potential for therapeutic use in infections.

- Inflammation Model Research : In vitro tests showed that (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol reduced pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

- Pharmacological Evaluation : A recent evaluation highlighted its potential as a lead compound for further drug development targeting specific pathways involved in cancer progression.

Wirkmechanismus

The mechanism of action of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the hydroxymethyl group may enhance its binding affinity and selectivity towards these targets. Further studies are needed to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

*Calculated molecular weight based on formula C12H13FN2O2.

Electronic and Solubility Properties

- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound donates electrons, while the fluorine atom withdraws electrons, creating a polarized aromatic system. In contrast, bromophenyl () and trifluoromethyl () substituents are strongly electron-withdrawing, reducing electron density on the pyrazole ring .

- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogs like 3-(bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1H-pyrazole (). Compounds with fluorine (e.g., ) or ethoxy groups may exhibit enhanced lipid solubility, favoring blood-brain barrier penetration .

Biologische Aktivität

(5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol is a pyrazole derivative characterized by an ethoxy group and a fluorine atom attached to a phenyl ring, along with a hydroxymethyl group on the pyrazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol can be summarized as follows:

- IUPAC Name : [3-(2-ethoxy-5-fluorophenyl)-1H-pyrazol-5-yl]methanol

- Molecular Formula : C12H13FN2O2

- Molecular Weight : 234.24 g/mol

- InChI Key : InChI=1S/C12H13FN2O2/c1-2-17-12-4-3-8(13)5-10(12)11-6-9(7-16)14-15-11/h3-6,16H,2,7H2,1H3,(H,14,15)

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxy-5-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization to form the pyrazole ring, followed by reduction of the aldehyde group to yield the final product using sodium borohydride as a reducing agent.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol have shown promising results against various bacterial strains. A study demonstrated that certain pyrazole derivatives displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. A review highlighted that compounds within this class often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. For example, related compounds demonstrated IC50 values in the range of 60–70 μg/mL for COX inhibition, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

The exact mechanism of action for (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol remains under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory and infectious processes. The presence of the fluorine atom may enhance binding affinity and selectivity towards these targets.

Study on Anti-inflammatory Activity

A recent study evaluated various pyrazole derivatives for their anti-inflammatory effects. The results indicated that compounds similar to (5-(2-Ethoxy-5-fluorophenyl)-1H-pyrazol-3-yl)methanol exhibited significant inhibition of COX enzymes with selectivity indices surpassing those of traditional NSAIDs like diclofenac .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of pyrazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also showed low toxicity in mammalian cell lines, suggesting their potential for therapeutic applications .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.